molecular formula C7H8F2O2 B2537347 (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1447972-24-8

(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No. B2537347
CAS RN: 1447972-24-8
M. Wt: 162.136
InChI Key: IOQVITCQIHHDBC-ZXFHETKHSA-N
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Description

There are several compounds with a similar structure to the one you mentioned, such as ethyl (1R,5S,6r)-3-oxobicyclo [3.1.0]hexane-6-carboxylate and (1S,3S,5S)-2- (tert-butoxycarbonyl)-2-azabicyclo [3.1.0]hexane-3-carboxylic acid . These compounds are typically characterized by their bicyclic structure and carboxylic acid group .


Synthesis Analysis

The synthesis of related compounds often involves several steps and the use of various reagents. For example, a scalable synthesis of (1R,3S,5R)-2- (tert-butoxycarbonyl)-2-azabicyclo hexane-3-carboxylic acid has been reported . This synthesis involved six steps and used commercially available L-pyroglutamic acid as raw materials .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a bicyclic structure with a carboxylic acid group. The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

The chemical reactions involving these compounds can vary depending on the specific compound and the conditions used. For example, the reaction conditions for the synthesis of (1R,2R,5S)-bicyclo [3.1.0]hexan-2-ol involved the use of dipotassium hydrogenphosphate in tert-butyl methyl ether and water at 0 degrees Celsius .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific compound. For example, the molecular weight of (1S,3S,5S)-2-Azabicyclo [3.1.0]hexane-3-carboxylic acid is 127.14 g/mol, and it has a topological polar surface area of 49.3 Ų .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as hexanoic, octanoic, decanoic, and lauric acids, can inhibit microbial growth at concentrations below desired yield and titer in fermentative production using engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids damage the cell membrane and decrease microbial internal pH, highlighting the need for metabolic engineering strategies to improve microbial tolerance and industrial performance (Jarboe et al., 2013).

Microbial Degradation of Fluorinated Compounds

The environmental degradation of polyfluoroalkyl chemicals, precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), is critical due to their toxic profiles and persistence. Microbial degradation pathways, defluorination potential, and novel intermediates are areas of active research, indicating the environmental fate and effects of these compounds and their precursors (Liu & Avendaño, 2013).

Advances in Liquid-Liquid Extraction of Carboxylic Acids

The production of organic acids through fermentative routes, aiming for bio-based plastics, has renewed interest in carboxylic acid removal from aqueous streams. Developments in solvents for liquid-liquid extraction (LLX) of carboxylic acids, such as using ionic liquids and improvements in traditional amine-based systems, offer new directions for efficient acid recovery and purification (Sprakel & Schuur, 2019).

Environmental Persistence and Toxicity of Fluorinated Alternatives

The transition to replace long-chain perfluoroalkyl substances (PFASs) with fluorinated alternatives has not made these substances' environmental and health impacts fully understood. Despite their widespread use, the persistence, bioaccumulation, and potential toxicity of fluorinated alternatives remain a concern, underscoring the need for further research and risk assessments (Wang et al., 2013).

Future Directions

The future directions for research on these compounds could include further investigation into their synthesis, properties, and potential applications. This could involve the development of more efficient synthesis methods, the exploration of new reactions, and the study of their biological activity .

properties

IUPAC Name

(1S,5R)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)4-1-3(6(10)11)2-5(4)7/h3-5H,1-2H2,(H,10,11)/t3?,4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQVITCQIHHDBC-NVGWPGHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2(F)F)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183468
Record name (1α,3α,5α)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1447942-40-6, 1447972-24-8
Record name (1α,3α,5α)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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